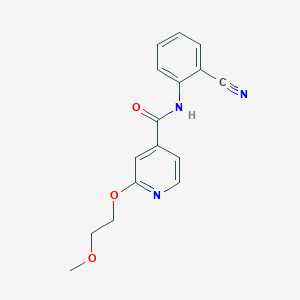

N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

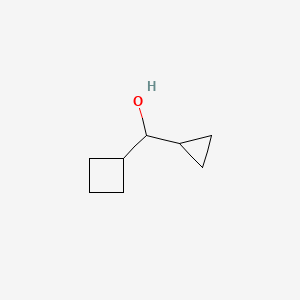

“N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide” is a complex organic compound. It contains a cyanophenyl group, a methoxyethoxy group, and an isonicotinamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-cyanophenyl derivative with a 2-(2-methoxyethoxy)isonicotinamide derivative . The exact conditions and reagents would depend on the specific synthetic route chosen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyanophenyl group, a methoxyethoxy group, and an isonicotinamide group . These groups would likely confer specific physical and chemical properties to the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the cyanophenyl group, the methoxyethoxy group, and the isonicotinamide group . These groups could participate in various types of chemical reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, its solubility, melting point, and boiling point would be influenced by the presence of the cyanophenyl group, the methoxyethoxy group, and the isonicotinamide group .

Scientific Research Applications

Xanthine Oxidase Inhibitors

A study by Zhang et al. (2017) focused on the design, synthesis, and evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as xanthine oxidase inhibitors. These compounds showed significant inhibitory potency in vitro, with the isonicotinamide series being more effective than the nicotinamide series. This research highlights the potential application of isonicotinamide derivatives, including N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide, in the development of treatments for conditions associated with xanthine oxidase, such as gout (Zhang et al., 2017).

Synthesis of Carbon-11-Labeled Compounds for PET Imaging

Gao, Wang, and Zheng (2017) synthesized carbon-11-labeled isonicotinamide derivatives for potential use as PET (Positron Emission Tomography) imaging agents in Alzheimer's disease. This study suggests the role of such derivatives in the field of neuroimaging and the diagnosis of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Supramolecular Reagents in Inorganic Chemistry

Aakeröy et al. (2003) employed isonicotinamide as a supramolecular reagent to synthesize various Cu(II) complexes. This demonstrates the utility of isonicotinamide derivatives in the creation of inorganic-organic hybrid materials for applications in materials science and chemistry (Aakeröy et al., 2003).

Anticonvulsant Agents

Hasan et al. (2011) synthesized N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives and evaluated their anticonvulsant activity. This research suggests the therapeutic potential of isonicotinamide derivatives in the treatment of epilepsy and related neurological disorders (Hasan et al., 2011).

Molecular Complexes in Crystallography

Research by Seaton et al. (2009) on the formation of crystalline molecular complexes involving benzoic acid and isonicotinamide highlights the role of isonicotinamide derivatives in crystallography and materials science. This study provides insight into the intermolecular interactions and crystal structures that can be achieved with such compounds (Seaton et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-14-5-3-2-4-13(14)11-17/h2-7,10H,8-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPXKMZJBMTLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)

![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)

![Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2381408.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2381418.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)